2C-B-BZP (hydrochloride)
Description
Contextualization of New Psychoactive Substances (NPS) in Academic Research
New Psychoactive Substances (NPS) are a broad group of substances that are not controlled by the United Nations' 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but may pose a public health threat. europa.eu These substances are often designed to mimic the effects of traditional illicit drugs and are sometimes misleadingly marketed as 'legal highs' or 'research chemicals'. tandfonline.comminjusticia.gov.co The emergence and proliferation of NPS present significant challenges for public health, legislation, and monitoring. tandfonline.com
Academic research into NPS has been expanding, focusing on several key areas. A significant portion of the research is dedicated to the chemical analysis and identification of these new compounds. srce.hr Forensic science plays a crucial role in this, developing methods to detect NPS in seized materials and biological samples. unodc.orgojp.gov Another major area of academic inquiry is the pharmacology and toxicology of NPS, aiming to understand their mechanisms of action and potential harms, although comprehensive data is often lacking for many substances. srce.hrnih.gov Research also investigates the epidemiology of NPS use, including patterns of use and user demographics. nih.gov The legal and policy responses to the NPS phenomenon are another critical focus of academic study, examining the effectiveness of different control measures. tandfonline.com
Historical Emergence and Research Trajectory of 2C-B-BZP (hydrochloride)
2C-B-BZP (hydrochloride) is a research chemical that has been sold as a "designer drug". wikipedia.org It is identified chemically as 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine. wikipedia.orgcaymanchem.com The structure of 2C-B-BZP was elucidated in 2009 after it was identified in seized illicit drug products in Germany. caymanchem.com
The emergence of 2C-B-BZP is situated within the broader context of the proliferation of NPS. It is considered a designer drug analogue of N-benzylpiperazine (BZP), a Schedule I controlled substance in the United States. federalregister.gov Its name, "2C-B-BZP," reflects its hybrid structure, incorporating key structural elements from both the psychedelic phenethylamine (B48288) 2C-B and the stimulant BZP. researchgate.net
Research on 2C-B-BZP has primarily been in the domain of forensic chemistry and analytical toxicology. Studies have focused on developing methods for its identification and characterization in seized materials. unodc.orgojp.gov While the pharmacology of many piperazine (B1678402) derivatives has been studied, specific research into the detailed pharmacological and toxicological profile of 2C-B-BZP is limited, with some sources stating its pharmacology is largely unknown. tandfonline.comwikidoc.org It is available from research chemical vendors online and has been reported to be more common in South Africa than in Europe or North America. wikidoc.org It was also reportedly sold in "smartshops" in Japan before being made illegal there. wikipedia.orgwikidoc.org
Structural Relationship of 2C-B-BZP (hydrochloride) to Other Psychoactive Phenethylamines and Piperazines
The chemical structure of 2C-B-BZP is a hybrid of two distinct psychoactive classes: the phenethylamines and the piperazines. wikipedia.orgwikidoc.org It contains a benzylpiperazine core, which is characteristic of stimulant drugs like BZP. wikipedia.orgnih.gov Attached to this piperazine ring is a benzyl (B1604629) group with a substitution pattern identical to that of the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). tandfonline.comwikidoc.org
Despite this structural similarity to 2C-B, 2C-B-BZP is not a phenethylamine itself and does not produce psychedelic effects. wikipedia.orgwikidoc.org The reason for this is believed to be that the binding groups are in the incorrect position to effectively activate the serotonin (B10506) 5-HT2A receptor, which is the primary target for classic psychedelic hallucinogens. wikipedia.org Instead, 2C-B-BZP produces stimulant effects that are similar to other piperazine derivatives. tandfonline.comwikipedia.org
The table below outlines the structural and chemical relationship between 2C-B-BZP and its parent compounds, BZP and 2C-B.
| Compound | Chemical Name | Chemical Class | Core Structure | Key Substituents |
| 2C-B-BZP (hydrochloride) | 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]-piperazine, dihydrochloride | Benzylpiperazine | Piperazine ring with a substituted benzyl group | 4-bromo-2,5-dimethoxy substitution on the benzyl ring |
| BZP (Benzylpiperazine) | 1-Benzylpiperazine | Benzylpiperazine | Piperazine ring with an unsubstituted benzyl group | None on the benzyl ring |
| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine (B3395496) | Phenethylamine | Phenethylamine | 4-bromo-2,5-dimethoxy substitution on the phenyl ring |
Properties
Molecular Formula |
C13H19BrN2O2 · 2HCl |
|---|---|
Molecular Weight |
388.1 |
InChI |
InChI=1S/C13H19BrN2O2.2ClH/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16;;/h7-8,15H,3-6,9H2,1-2H3;2*1H |
InChI Key |
FNDWKKCHLQJPIL-UHFFFAOYSA-N |
SMILES |
BrC1=CC(OC)=C(CN2CCNCC2)C=C1OC.Cl.Cl |
Synonyms |
2C-B-Benzylpiperazine |
Origin of Product |
United States |
Chemical Synthesis and Analog Development
Established Synthetic Pathways for 2C-B-BZP (hydrochloride)
The most common and direct method for synthesizing N-benzylpiperazines, including 2C-B-BZP, is through reductive amination . thieme-connect.comresearchgate.net This process involves the reaction of a substituted benzaldehyde (B42025) with piperazine (B1678402). For 2C-B-BZP, the specific starting material is 4-bromo-2,5-dimethoxybenzaldehyde.
The reaction typically proceeds in two conceptual steps:
Imine/Enamine Formation: The aldehyde reacts with the secondary amine of the piperazine to form an intermediate iminium ion.
Reduction: This intermediate is then reduced to form the final tertiary amine product.
A variety of reducing agents can be employed, with catalytic hydrogenation being a "green" and efficient option. thieme-connect.comsorbonne-universite.fr In this method, hydrogen gas (H₂) is used in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). google.com This approach is favored for its atom economy, as the only byproduct is water. sorbonne-universite.fr Continuous-flow hydrogenation reactors have emerged as a powerful tool for this transformation, offering enhanced safety, scalability, and control over reaction parameters. thieme-connect.comthieme-connect.com
The final step to obtain the hydrochloride salt involves treating the synthesized 2C-B-BZP base with hydrochloric acid. mdma.ch
Methodologies for Synthesis of Related Benzylpiperazine Analogues
The synthesis of related benzylpiperazine analogues follows similar principles, primarily involving the reaction of piperazine or a substituted piperazine with a corresponding benzyl (B1604629) halide or by reductive amination of a substituted benzaldehyde. europa.eunih.gov
Key synthetic strategies include:
N-Alkylation: This involves reacting piperazine with a benzyl chloride. For example, benzylpiperazine (BZP) can be manufactured by reacting piperazine monohydrochloride with benzyl chloride. europa.eu This method can be adapted to create a wide array of analogues by varying the substituents on the benzyl chloride.
Amide Coupling followed by Reduction: An alternative route involves coupling a substituted carboxylic acid with piperazine to form an amide, which is then reduced to the corresponding amine. For instance, various 4-methoxybenzylpiperazinyl analogues have been synthesized by activating carboxylic acids with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacting the intermediate with 1-(4-methoxybenzyl)piperazine. nih.gov
These modular approaches allow for the systematic modification of the benzyl ring and the piperazine moiety to generate a diverse library of analogues for research purposes. nih.gov
| Reaction Type | Key Reactants | Catalyst/Reagent | Primary Product Type | Reference |
|---|---|---|---|---|
| Reductive Amination | Substituted Benzaldehyde, Piperazine | H₂/Pd/C, NaBH(OAc)₃ | N-Benzylpiperazine | thieme-connect.comthieme-connect.com |
| N-Alkylation | Piperazine, Substituted Benzyl Halide | Base (e.g., K₂CO₃) | N-Benzylpiperazine | europa.eu |
| Amide Coupling & Reduction | Substituted Carboxylic Acid, Piperazine | CDI, Reducing Agent (e.g., LiAlH₄) | N-Benzylpiperazine | nih.gov |
Isotopic Labeling Strategies for Analytical Reference Standards
Isotopically labeled internal standards are crucial for accurate quantification in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). usask.camdpi.com For benzylpiperazines, deuterium (B1214612) (²H or D) labeling is a common strategy.
Several approaches for deuterium labeling of piperazine and related structures have been developed:
Reduction with Deuterated Reagents: Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful deuterated reducing agent used to introduce deuterium atoms. It can be used to reduce amide or imide precursors to form deuterated amines. usask.ca For example, [2H₂]fluphenazine was prepared by the LiAlD₄ reduction of a methoxycarbonyl-ethyl-phenothiazine precursor. usask.ca
Stepwise Ring Construction: The piperazine ring itself can be built using deuterated building blocks. This allows for specific labeling patterns. For instance, 2,2,3,3-d₄- and 2,2,3,3,5,6-d₆-piperazines have been synthesized from strategically deuterated hydroxyethylenediamine precursors. thieme-connect.comthieme-connect.com
Use of Deuterated Solvents: Heavy water (D₂O) is an economical and readily available deuterium source that can be used in certain deuteration reactions. google.com
Commercially available deuterated standards, such as Benzylpiperazine-D7 (BZP-D7), are used in forensic and clinical toxicology to ensure the highest level of confidence in analytical results. mdpi.comsigmaaldrich.com These standards help to correct for matrix effects and variations during sample preparation and analysis. mdpi.com
| Labeled Standard | Labeling Method | Application | Reference |
|---|---|---|---|
| BZP-D7 | Multi-step synthesis with deuterated precursors | Internal standard for LC-MS analysis | mdpi.com |
| mCPP-D8 | Synthesis using deuterated piperazine | Internal standard for designer drug analysis | mdpi.com |
| TFMPP-D4 | Synthesis using deuterated precursors | Internal standard for piperazine derivative detection | mdpi.com |
| Deuterated Fluphenazine | Reduction with LiAlD₄ | Internal standard for GC-MS assays | usask.ca |
Investigation of Synthesis Byproducts and Impurities
The analysis of impurities in clandestinely produced substances can provide valuable information for forensic intelligence, such as linking samples to a common origin or elucidating the synthetic pathway used. researchgate.net
In the synthesis of benzylpiperazines, several types of byproducts and impurities can form:
Over-alkylation Products: In the N-alkylation of piperazine, the reaction can sometimes proceed on both nitrogen atoms, leading to the formation of 1,4-dibenzylpiperazine (B181160) (DBZP) as a significant impurity. europa.eu The use of an excess of piperazine can help to suppress this double alkylation. thieme-connect.com
Reduction of Starting Material: During reductive amination, the starting aldehyde can be reduced to the corresponding alcohol. For example, in the synthesis of a benzylpiperazine from benzaldehyde, benzyl alcohol was observed as a major byproduct under certain conditions. thieme-connect.com
Unreacted Precursors: Residual starting materials, such as piperazine or the specific benzaldehyde, can remain in the final product if the reaction does not go to completion or if purification is inadequate. researchgate.net
Impurity profiling is typically carried out using GC-MS, which separates the different components of a mixture and provides their mass spectra for identification. ikm.org.myresearchgate.net The presence and relative abundance of specific impurities create a "chemical fingerprint" of the sample. researchgate.net
Pharmacological Research: Receptor Interactions and Neurobiological Mechanisms in Vitro and Animal Models
Receptor Binding Profiles and Functional Selectivity Studies
The precise receptor binding affinities and functional activity of 2C-B-BZP are not extensively documented in scientific literature. chemeurope.com However, its pharmacological profile can be inferred by examining its structural components: the phenethylamine (B48288) 2C-B and the benzylpiperazine (BZP) moiety.
The interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype, is critical for the effects of many psychoactive compounds. While phenethylamines like 2C-B are known to act on these receptors, 2C-B-BZP's piperazine (B1678402) structure alters this interaction.
5-HT2A Receptor: Research indicates that for 2C-B-BZP, the binding groups are not correctly positioned to effectively activate the 5-HT2A receptor. wikipedia.orgchemeurope.com This structural feature is believed to be the reason it does not produce psychedelic effects characteristic of its phenethylamine analogue, 2C-B. wikipedia.orgchemeurope.com In contrast, 2C-B itself demonstrates complex interactions, acting as a partial agonist at 5-HT2A receptors in some studies. nih.govnih.gov However, other research using Xenopus laevis oocytes has characterized 2C-B as a potent 5-HT2A receptor antagonist. researchgate.netnih.gov
5-HT2C Receptor: The parent compound 2C-B also acts as a partial agonist at 5-HT2C receptors. nih.govnih.gov The activity of 2C-B-BZP at this specific receptor subtype has not been formally characterized. Functionally, 5-HT2A and 5-HT2C receptors can have opposing effects on behavior, including measures of impulsivity. nih.gov
The stimulant effects of piperazine compounds are often linked to their influence on dopamine and norepinephrine pathways.
Dopaminergic System: The related compound benzylpiperazine (BZP) is known to increase dopaminergic neurotransmission, which is consistent with its stimulant effects. nih.gov Preclinical studies on 2C-B have shown that it can increase dopamine concentrations in the nucleus accumbens. nih.gov
Noradrenergic System: Preclinical data for 2C-B indicates it acts as an inhibitor of the norepinephrine transporter. nih.govfrontiersin.org The broader class of 2C-series compounds is known to have an inhibitory effect on monoamine reuptake, particularly for serotonin and noradrenaline. researchgate.net Adrenergic receptors located in the ventral tegmental area (VTA) are known to modulate dopamine release in the brain's reward pathways. nih.gov
The affinity of a compound for a receptor is a key determinant of its potency and effects. N-benzyl substitution of phenethylamine psychedelics, such as 2C-B, has been shown to significantly increase binding affinity and functional activity at the 5-HT2A receptor. nih.gov 2C-B-BZP combines a benzylpiperazine structure with the substitution pattern of 2C-B. While specific binding data for 2C-B-BZP is scarce, a comparison with its parent compounds highlights the distinct profiles of these classes.
| Compound | Class | Primary Receptor Interactions | Reported Functional Activity |
|---|---|---|---|
| 2C-B-BZP | Benzylpiperazine | Largely uncharacterized; does not appear to activate 5-HT2A. wikipedia.orgchemeurope.com | Stimulant. wikipedia.org |
| 2C-B | Phenethylamine | 5-HT2A, 5-HT2C, Serotonin Transporter, Norepinephrine Transporter. nih.govnih.gov | Partial agonist at 5-HT2A/2C; also reported as a 5-HT2A antagonist in some assays. nih.govnih.govresearchgate.netnih.gov |
| Benzylpiperazine (BZP) | Piperazine | Dopamine and Serotonin Systems. nih.gov | Dopamine reuptake inhibitor/releasing agent. |
Neurobiological Effects in Preclinical Animal Models
Animal models provide crucial insights into the behavioral and neurochemical effects of novel compounds.
Locomotor activity is a standard measure of stimulant or depressant effects in animal models. mdpi.com
Locomotor Activity: Studies on BZP show that it produces dose-dependent increases in hyperactivity and stereotyped behaviors in rats. nih.gov Repeated exposure to BZP can lead to behavioral sensitization, a phenomenon where the motor-activating effects of the drug increase with repeated administration. nih.gov The phenethylamine 2C-B has been reported to have a biphasic effect on locomotion, causing inhibition at lower doses and excitation at higher doses. nih.gov
Sensorimotor Gating: Sensorimotor gating, often measured by prepulse inhibition (PPI) of the startle response, is a neural process that filters out redundant or unnecessary stimuli. nih.gov Deficits in this process are observed in certain neuropsychiatric conditions. Research on a closely related analogue, 2C-B-Fly-NBOMe, demonstrated that it attenuates sensorimotor gating in animal models. researchgate.net
| Compound | Effect on Locomotor Activity in Animal Models |
|---|---|
| Benzylpiperazine (BZP) | Dose-dependent hyperactivity and stereotypy; repeated exposure leads to behavioral sensitization. nih.gov |
| 2C-B | Biphasic action: inhibition at low doses, excitatory effects at higher doses. nih.gov |
The behavioral effects of 2C-B-BZP and related compounds are rooted in their ability to alter the levels of key monoamine neurotransmitters in the brain.
Dopamine: As a stimulant, BZP's effects are linked to its ability to increase dopaminergic neurotransmission. nih.gov Similarly, 2C-B has been shown in preclinical studies to increase dopamine concentrations in the nucleus accumbens, a key brain region involved in reward and motivation. nih.gov
Serotonin: The 2C family of compounds generally interacts with the serotonin system, primarily through action at 5-HT2 receptors and by inhibiting serotonin reuptake. researchgate.net While 2C-B-BZP's piperazine structure likely reduces its direct psychedelic-like agonism at the 5-HT2A receptor, its interaction with other serotonin pathways and transporters remains an area for further investigation.
Research on Neurotoxicological Profiles of Related Compounds
While direct neurotoxicological studies on 2C-B-BZP (hydrochloride) are limited, research into structurally similar compounds, particularly those in the 2C-phenethylamine family, provides insight into potential neurotoxic mechanisms. In vitro and in vivo animal models have been employed to investigate the effects of these substances on the central nervous system.
Studies on 2C-phenethylamines have demonstrated cytotoxic effects in neuronal cell lines. For example, research on compounds like 2C-T-2, 2C-T-4, and 2C-T-7 showed concentration-dependent cytotoxicity in differentiated SH-SY5Y cells and primary rat cortical cultures. mdpi.com These effects were linked to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and decreased intracellular ATP levels. mdpi.com Furthermore, some related compounds were observed to cause an imbalance in intracellular calcium and a reduction in total glutathione (GSH) content, indicating oxidative stress and disruption of cellular homeostasis. mdpi.com High doses of other related compounds, 2C-C and 2C-P, have been shown to induce microglial activation in the striatum of mice, suggesting a potential for neuroinflammation. researchgate.net
Animal studies with 2C-B, the phenethylamine counterpart to 2C-B-BZP, have revealed significant neurochemical and behavioral changes in mice. Administration of 2C-B was found to impair performance in motor activity, balance, and memory tasks. Neurochemical analyses of brain tissues from these animals showed altered levels of nitric oxide (NOx) and lipid peroxidation (LPO), as well as decreased Na+,K+-ATPase activity in the striatum. Specifically, 2C-B administration led to an increase in NOx in the brain stem and striatum, alongside increased LPO in the cerebral cortex and cerebellum. These findings point towards induced oxidative stress and neuronal damage.
| Compound | Model System | Observed Neurotoxic Effects | Reference |
|---|---|---|---|
| 2C-B | Mice (In Vivo) | Impaired motor activity and memory; Increased NOx in brain stem and striatum; Increased LPO in cerebral cortex and cerebellum; Decreased Na+,K+-ATPase activity in striatum. | |
| 2C-I | Mice (In Vivo) | Impaired motor activities, balance, and memory performance. | |
| 2C-T-2, 2C-T-4, 2C-T-7 | SH-SY5Y Cells & Rat Cortical Cultures (In Vitro) | Concentration-dependent cytotoxicity; Mitochondrial dysfunction; Intracellular calcium imbalance (for 2C-T-7). | mdpi.com |
| 2C-C, 2C-P | Mice (In Vivo) | Induced microglial activation in the striatum at high doses, suggesting neuroinflammation. | researchgate.net |
Evaluation of Potential Anti-inflammatory Pathways
The piperazine moiety, a core component of the 2C-B-BZP structure, is recognized as a "privileged scaffold" in medicinal chemistry and is found in numerous compounds with diverse pharmacological activities, including anti-inflammatory effects. nih.govresearchgate.net Research on various piperazine derivatives has pointed to their potential to modulate inflammatory pathways.
Studies on novel piperazine compounds have demonstrated significant anti-inflammatory and anti-nociceptive properties in animal models. nih.gov For instance, one piperazine derivative was shown to reduce carrageenan-induced paw edema and pleurisy in rodents. nih.gov The mechanism for this effect was linked to a reduction in cell migration, decreased myeloperoxidase enzyme activity, and lower levels of the pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov This suggests that the anti-inflammatory action of certain piperazine-containing molecules may be mediated through the downregulation of key inflammatory signaling molecules.
The versatility of the piperazine scaffold allows for structural modifications that can lead to a broad spectrum of biological activities. nih.gov The literature contains numerous examples of piperazine derivatives synthesized and evaluated for their anti-inflammatory potential, often showing potent activity compared to standard drugs like indomethacin and diclofenac. thieme-connect.de These findings collectively suggest that the piperazine nucleus present in 2C-B-BZP could potentially interact with inflammatory pathways, although specific research on this compound's anti-inflammatory profile is required for confirmation. researchgate.net
Structure-Activity Relationship (SAR) Studies
Influence of Substituent Effects on Receptor Activity
Structure-activity relationship (SAR) studies on related N-benzyl phenethylamines provide critical information on how specific chemical modifications influence receptor interactions, particularly at serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.gov The addition of an N-benzyl group to a phenethylamine core, such as that found in 2C-B, has been shown to significantly increase both binding affinity and functional activity at these receptors. nih.govnih.govresearchgate.net
The nature of the substituent at the 4-position of the phenethylamine aromatic ring is a key determinant of receptor affinity. nih.gov SAR studies have revealed that nonpolar substituents, such as halogens (e.g., bromine in 2C-B) and alkyl groups, tend to increase binding affinity. nih.gov Conversely, substituents capable of acting as hydrogen bond donors, including -COOH, -OH, and -NH2, have been found to decrease affinity by several orders of magnitude. nih.gov
Furthermore, substitutions on the N-benzyl portion of the molecule also modulate receptor activity and selectivity. nih.gov For example, studies on a series of 48 related N-benzyl phenethylamines demonstrated that compounds could be synthesized with affinities in the picomolar range and varying degrees of selectivity for the 5-HT2A over the 5-HT2C receptor. nih.gov One compound in this series displayed an impressive 100-fold selectivity for the 5-HT2A receptor in binding assays, and another showed over 400-fold selectivity in functional assays, highlighting the significant impact of substituent patterns on pharmacological profiles. nih.govnih.govresearchgate.net
| Structural Modification | Effect on Receptor Interaction | Receptors Affected | Reference |
|---|---|---|---|
| N-Benzyl Substitution | Significant increase in binding affinity and functional activity. | 5-HT2A, 5-HT2C | nih.govnih.gov |
| Nonpolar 4-Position Substituent (e.g., Halogens, Alkyl) | Increased binding affinity. | 5-HT2A, 5-HT2C | nih.gov |
| Hydrogen-Bonding 4-Position Substituent (e.g., -OH, -NH2) | Decreased binding affinity. | 5-HT2A, 5-HT2C | nih.gov |
| Varied N-Benzyl Substituents | Modulates affinity and selectivity, with some compounds achieving picomolar affinity and high selectivity. | 5-HT2A, 5-HT2C | nih.govresearchgate.net |
Piperazine Scaffold Modifications and Their Pharmacological Implications
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, which is a key structural feature of 2C-B-BZP. nih.gov This scaffold is prevalent in drug discovery due to its versatile nature and favorable pharmacokinetic properties. researchgate.netmdpi.com The two nitrogen atoms of the piperazine core can be modified to influence water solubility and bioavailability, which are crucial for drug development. nih.gov
Modifications to the piperazine scaffold have led to compounds with a wide array of pharmacological effects. farmaceut.orgnih.gov The parent compound of one class, 1-benzylpiperazine (BZP), is known primarily for its stimulant effects, which are mediated through the release of dopamine and norepinephrine. nih.gov In contrast, other modifications result in different neuropharmacological profiles. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) exhibits hallucinogen-like effects. nih.govnih.gov
The incorporation of the 2,5-dimethoxy-4-bromo-benzyl group onto the piperazine nitrogen in 2C-B-BZP represents a specific modification that combines structural elements from both the psychedelic phenethylamine 2C-B and the stimulant BZP. swgdrug.org However, the spatial arrangement of the key binding groups in 2C-B-BZP is altered compared to 2C-B. This change prevents effective activation of the 5-HT2A receptor, which is responsible for the psychedelic effects of 2C-B. wikipedia.orgchemeurope.com Consequently, 2C-B-BZP itself does not produce psychedelic effects but instead exhibits stimulant properties more akin to other piperazine derivatives. wikipedia.orgchemeurope.com This illustrates how modifications of the piperazine scaffold and its substituents are critical in defining the ultimate pharmacological profile of the molecule.
Metabolic Pathways and Biotransformation Studies in Vitro and Animal Models
Identification of Phase I Metabolites
Phase I metabolism of 2C-B-BZP is anticipated to be catalyzed primarily by the cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2D6, CYP1A2, and CYP3A4, which are known to metabolize piperazine (B1678402) derivatives researchgate.netresearchgate.net. Key predicted reactions include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the piperazine ring, and potential oxidative debromination.
Oxidative Deamination Mechanisms
Oxidative deamination is a major metabolic pathway for phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), which is a structural inspiration for 2C-B-BZP nih.gov. However, this pathway is not considered a likely route for 2C-B-BZP. The structure of 2C-B-BZP contains a piperazine ring with secondary and tertiary amine functionalities, rather than the primary amine group found in phenethylamines that typically undergoes this reaction. Metabolism of the piperazine moiety is more likely to involve N-dealkylation or ring oxidation nih.govnih.gov.
O-Demethylation Processes
The presence of two methoxy groups on the aromatic ring of 2C-B-BZP makes O-demethylation a highly probable metabolic pathway. This reaction, catalyzed by CYP enzymes, would involve the removal of one or both methyl groups to form phenolic metabolites rsc.org. This process is a known metabolic route for other dimethoxy-substituted aromatic compounds. The resulting hydroxylated metabolites are more polar and susceptible to subsequent Phase II conjugation reactions.
Predicted O-Demethylation Metabolites of 2C-B-BZP:
1-[(4-Bromo-2-hydroxy-5-methoxyphenyl)methyl]piperazine
1-[(4-Bromo-5-hydroxy-2-methoxyphenyl)methyl]piperazine
1-[(4-Bromo-2,5-dihydroxyphenyl)methyl]piperazine
Hydroxylation and Oxidative Debromination
Hydroxylation is a common Phase I reaction for many xenobiotics. For 2C-B-BZP, this could occur at several positions:
Piperazine Ring Hydroxylation: The piperazine ring is susceptible to oxidation, leading to the formation of hydroxylated derivatives. Studies on other piperazine-containing drugs show that CYP3A4 can catalyze such reactions nih.govresearchgate.net.
Aromatic Ring Hydroxylation: While the benzyl (B1604629) ring is already substituted, further hydroxylation is theoretically possible, although less likely than O-demethylation. Studies on the parent compound, BZP, have identified 3-hydroxy-BZP and 4-hydroxy-BZP as major metabolites researchgate.netnih.gov.
Oxidative debromination, while less common, is a possible metabolic pathway for brominated aromatic compounds, potentially leading to the replacement of the bromine atom with a hydroxyl group.
Characterization of Phase II Conjugates (e.g., Glucuronidation, N-Acetylation)
The phenolic and hydroxylated metabolites produced during Phase I are prime candidates for Phase II conjugation reactions, which further increase water solubility and facilitate excretion.
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to hydroxyl groups. The phenolic metabolites resulting from O-demethylation and the hydroxylated metabolites from piperazine ring oxidation would be readily converted to their corresponding glucuronide conjugates nih.goveuropa.eu. Studies in rats have shown that hydroxylated metabolites of BZP are excreted as glucuronide and/or sulfate (B86663) conjugates europa.eumdma.ch.
N-Acetylation: While possible, N-acetylation is less likely to be a primary pathway unless the piperazine ring undergoes cleavage to expose a primary or secondary amine suitable for this conjugation.
The table below summarizes the predicted Phase I and Phase II metabolic pathways for 2C-B-BZP.
| Metabolic Phase | Reaction Type | Description | Predicted Metabolite(s) | Enzymes Involved |
|---|---|---|---|---|
| Phase I | O-Demethylation | Removal of one or both methyl groups from the dimethoxy-substituted benzyl ring to form phenolic compounds. | Mono- and di-hydroxylated derivatives | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |
| Hydroxylation | Addition of a hydroxyl group, most likely on the piperazine ring. | Piperazine-hydroxylated derivatives | Cytochrome P450 (e.g., CYP3A4) | |
| Phase II | Glucuronidation | Conjugation of Phase I hydroxylated metabolites with glucuronic acid. | Glucuronide conjugates of phenolic and hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |
In Vitro Metabolic Models (e.g., Human Liver Microsomes, Cunninghamella elegans)
Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool for studying Phase I metabolism. They contain a high concentration of CYP enzymes and are effective for identifying metabolites resulting from oxidation, hydroxylation, and demethylation nih.gov. Incubating 2C-B-BZP with HLMs in the presence of NADPH would likely generate the predicted O-demethylated and hydroxylated metabolites, allowing for their detection and characterization using techniques like liquid chromatography-mass spectrometry (LC-MS). Studies on various piperazine derivatives have utilized HLMs to identify the specific CYP isoforms involved in their metabolism researchgate.netresearchgate.net.
Cunninghamella elegans: This filamentous fungus is often used as a microbial model of mammalian drug metabolism. It is known to produce a wide range of mammalian-like metabolites through reactions including hydroxylation and O-demethylation. Utilizing C. elegans could provide a scalable method to produce and identify potential human metabolites of 2C-B-BZP, complementing data from HLM studies.
In Vivo Metabolic Profiling in Animal Species (e.g., Rodents)
Rodent models, particularly rats and mice, are commonly used for in vivo metabolic studies to understand the disposition of a compound in a whole organism. Following administration of 2C-B-BZP to rats, urine, feces, and blood samples would be collected over time to identify and quantify the parent compound and its metabolites.
Studies on BZP in rats have successfully identified hydroxylated metabolites and their glucuronide conjugates in urine nih.govnih.gov. Similarly, the metabolism of 2C-B has been investigated in mice, revealing several urinary metabolites nih.gov. A similar approach for 2C-B-BZP would likely confirm the predicted pathways of O-demethylation, hydroxylation, and subsequent glucuronidation, providing a comprehensive metabolic profile and identifying the major excretion products.
Comparative Metabolism Across Analogues and Species
While specific metabolic studies on 2C-B-BZP (hydrochloride) are limited in publicly available research, its biotransformation can be inferred by examining the metabolic pathways of its primary structural analogues: 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and N-benzylpiperazine (BZP). The metabolism of these precursors highlights key enzymatic processes and species-specific variations that likely influence the biotransformation of 2C-B-BZP.
Metabolic Profile of the Phenethylamine (B48288) Analogue: 2C-B
The metabolism of 2C-B, which shares the substituted phenyl ring with 2C-B-BZP, has been investigated in vitro using hepatocytes from six different species, including humans. The primary metabolic pathways identified are oxidative deamination and demethylation. nih.gov Oxidative deamination, catalyzed by monoamine oxidase (MAO-A and MAO-B), results in an aldehyde intermediate which is subsequently oxidized to a phenylacetic acid metabolite or reduced to an ethanol (B145695) metabolite. researchgate.net Demethylation may also occur via cytochrome P450 enzymes. researchgate.net
Key metabolites of 2C-B identified in these studies are detailed below.
Table 1: Identified Phase I Metabolites of 2C-B
| Metabolite Name | Abbreviation | Formation Pathway |
|---|---|---|
| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | BDMPE | Oxidative Deamination |
| 4-bromo-2,5-dimethoxyphenylacetic acid | BDMPAA | Oxidative Deamination |
| 4-bromo-2,5-dimethoxybenzoic acid | BDMBA | Oxidative Deamination |
| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | B-2-HMPE | Demethylation |
| 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | B-2-HMPAA | Demethylation |
Data sourced from Carmo et al. (2005) and Kanamori et al. (2013). nih.govresearchgate.net
Significant interspecies differences were observed in the formation of 2C-B metabolites. A study using hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice revealed distinct metabolic profiles. nih.gov Notably, the metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by human, monkey, and rabbit hepatocytes but not by those from dogs, rats, or mice. nih.gov Furthermore, a previously unknown metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified exclusively in incubations with mouse hepatocytes. nih.gov
Table 2: Species-Dependent Formation of Key 2C-B Metabolites in Hepatocytes
| Species | B-2-HMPE Formation | BDMP Formation |
|---|---|---|
| Human | Yes | No |
| Monkey | Yes | No |
| Rabbit | Yes | No |
| Dog | No | No |
| Rat | No | No |
Data sourced from Carmo et al. (2005). nih.gov
Metabolic Profile of the Piperazine Analogue: BZP
The metabolism of BZP, which constitutes the core piperazine structure of 2C-B-BZP, is primarily driven by cytochrome P450 (CYP) enzymes, with potential involvement from the CYP2D6 isoenzyme. europa.eu The main metabolic reactions are hydroxylation of the aromatic ring and N-dealkylation. researchgate.net In studies with rats, p-hydroxy-BZP was identified as the main metabolite, with m-hydroxy-BZP being a minor product. nih.gov These hydroxylated metabolites can undergo further Phase II metabolism, being excreted as glucuronic and/or sulphuric acid conjugates. europa.eu
Table 3: Identified Metabolites of N-Benzylpiperazine (BZP) in Animal and Human Studies
| Metabolite Name | Abbreviation | Formation Pathway |
|---|---|---|
| 4-hydroxy-BZP | p-OH-BZP | Aromatic Hydroxylation |
| 3-hydroxy-BZP | m-OH-BZP | Aromatic Hydroxylation |
| 4-hydroxy-3-methoxy-BZP | Hydroxylation & Methylation | |
| Piperazine | N-dealkylation | |
| Benzylamine | N-dealkylation |
Data sourced from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Staack & Maurer (2003). europa.eunih.gov
The enzymes CYP2D6, CYP1A2, and CYP3A4 have been shown to be involved in the metabolism of BZP. researchgate.net Genetic polymorphisms in these enzyme systems can lead to significant inter-individual differences in metabolic rates and profiles. europa.eu
Comparative Analysis and Inferences for 2C-B-BZP
Based on the metabolism of its analogues, the biotransformation of 2C-B-BZP is expected to be complex, involving enzymatic action on both the substituted phenyl ring and the benzylpiperazine moiety.
Metabolism of the 2,5-dimethoxy-4-bromophenyl Moiety: Similar to 2C-B, this part of the molecule is susceptible to O-demethylation mediated by CYP450 enzymes.
Metabolism of the Benzyl Group: The benzyl portion is likely to undergo aromatic hydroxylation, analogous to the primary metabolic pathway of BZP, forming hydroxylated metabolites.
Metabolism of the Piperazine Ring: N-dealkylation, resulting in the cleavage of the benzyl group to yield piperazine and a substituted benzoic acid, is a plausible pathway. europa.eu
The species-specific differences observed for 2C-B and the known variability in CYP enzyme activity that affects BZP metabolism strongly suggest that the metabolic profile of 2C-B-BZP would also vary significantly across different species and individuals.
Analytical and Forensic Science Methodologies
Chromatographic Techniques for Identification and Quantification
Chromatography is a foundational technique in forensic chemistry, allowing for the separation of complex mixtures into individual components. For 2C-B-BZP, both gas and liquid chromatography, typically coupled with mass spectrometry, are utilized for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method for the analysis of volatile and thermally stable compounds like 2C-B-BZP. The compound is separated based on its boiling point and interaction with a stationary phase before being fragmented and detected by a mass spectrometer.
For the analysis of 2C-B-BZP, a sample is typically prepared by diluting it and performing a base extraction into an organic solvent such as chloroform (B151607) swgdrug.org. The resulting extract is then injected into the GC-MS system. An Agilent gas chromatograph with a mass selective detector is a commonly used instrument for this purpose swgdrug.org. The separation is achieved using a capillary column like a DB-1 MS swgdrug.org. The conditions for a typical GC-MS analysis are detailed in the table below. Under these specific parameters, 2C-B-BZP has a reported retention time of approximately 13.5 minutes swgdrug.org. Derivatization can also be employed to enhance the GC-MS response for related phenethylamines, which are often polar and have low molecular weights ceon.rs.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Sample Preparation | Dilute analyte (~1 mg/mL) base extracted into chloroform | swgdrug.org |
| Instrument | Agilent GC with MS detector | swgdrug.org |
| Column | DB-1 MS (30m x 0.25 mm x 0.25µm) | swgdrug.org |
| Carrier Gas | Helium at 1 mL/min | swgdrug.org |
| Injector Temperature | 280°C | swgdrug.org |
| Oven Program | 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min | swgdrug.org |
| Injection | 1 µL with a 20:1 split ratio | swgdrug.org |
| MS Scan Range | 30-550 amu | swgdrug.org |
| Retention Time | 13.502 min | swgdrug.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution (LC-HRMS) variant are powerful tools for analyzing non-volatile or thermally sensitive compounds. These techniques offer high sensitivity and selectivity, making them suitable for detecting substances at very low concentrations mdpi.comresearchgate.net.
For 2C-B-BZP, analysis can be performed using a Thermo Scientific LTQ Orbitrap XL mass spectrometer with electrospray ionization (ESI) in positive mode swgdrug.org. This high-resolution technique allows for accurate mass measurements, which are crucial for elucidating the elemental composition of a new designer drug nih.gov. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS/MS has proven effective for the positive detection and identification of the related compound 2C-B in forensic samples like hair, demonstrating the method's utility for this class of compounds mdpi.comresearchgate.net. A C18 column is commonly used for chromatographic separation in these methods nih.govmdpi.com.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Instrument | Thermo Scientific LTQ Orbitrap XL MS | swgdrug.org |
| Analysis Mode | Flow injection with ESI in positive mode | swgdrug.org |
| Eluent | Methanol | swgdrug.org |
| Resolution | 30,000 (FWHM) at m/z 400 | swgdrug.org |
| Scan Range | 65-600 m/z | swgdrug.org |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC), often paired with ultraviolet (UV) detection, is a standard method for determining the purity and concentration of pharmaceutical substances and seized drugs swgdrug.orgnih.gov. For compounds related to 2C-B-BZP, a simple HPLC assay with UV detection can be employed nih.gov. The methodology typically involves using a C18 reversed-phase column with an eluent such as a methanol-water mixture nih.gov. This technique allows for the quantitative analysis of the primary compound and the detection of any potential impurities.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic methods provide detailed information about a molecule's structure and are used to confirm the identity of a compound, often in conjunction with chromatographic techniques.
Mass Spectrometry Signatures (e.g., Isotopic Patterns)
The mass spectrum of 2C-B-BZP provides a unique fragmentation pattern that serves as a chemical fingerprint. A key characteristic of 2C-B-BZP and related brominated compounds is the presence of a distinct isotopic pattern due to the two naturally occurring isotopes of bromine, 79Br and 81Br, which exist in nearly equal abundance mdpi.comnih.gov. This results in two molecular ion peaks (M+ and M+2) of similar intensity in the mass spectrum, which is a strong indicator for the presence of a bromine atom in the molecule nih.gov.
The electron ionization (EI) mass spectrum of 2C-B-BZP shows several characteristic fragment ions. The most significant ions and their relative intensities are listed in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Potential Fragment |
|---|---|---|
| 56 | 100.0 | Piperazine (B1678402) fragment |
| 70 | 32.7 | Piperazine fragment |
| 199/201 | 13.6 | Brominated fragment |
| 229/231 | 31.1 | Fragment from benzyl (B1604629) cleavage |
| 314/316 | 18.9 | Molecular Ion [M]+ |
Data sourced from the SWGDRUG monograph on 2C-B-BZP. swgdrug.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (for related compounds)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of chemical compounds. While GC-MS is highly informative, the combination of mass spectrometry and NMR analysis provides the most definitive identification for complex molecules like 2C-B and its analogues nih.gov.
For 2C-B-BZP dihydrochloride, ¹H NMR analysis can be performed on a 400 MHz spectrometer swgdrug.org. The sample is typically prepared by dissolving it in deuterium (B1214612) oxide (D₂O) swgdrug.org. The resulting spectrum shows distinct chemical shifts corresponding to the different protons in the molecule's structure. Furthermore, ¹³C NMR analysis is a valuable technique for investigating the influence of substituents on the chemical structure of related benzodiazepine (B76468) analogues nih.gov.
| Chemical Shift (ppm) | Proton Environment |
|---|---|
| ~7.4 | Aromatic Protons |
| ~7.1 | Aromatic Protons |
| ~4.3 | Benzyl CH₂ |
| ~3.9 | Methoxy (B1213986) (OCH₃) Protons |
| ~3.5 | Piperazine Protons |
| ~3.3 | Piperazine Protons |
Data interpreted from the ¹H NMR spectrum in the SWGDRUG monograph on 2C-B-BZP. swgdrug.org
Development and Application of Reference Standards
The availability and proper application of reference standards are foundational to the accurate identification and quantification of chemical substances in forensic and analytical toxicology. unodc.orgbebpa.org A reference standard is a highly characterized and purified material used as a measurement base for analytical tests. usp.org For a novel psychoactive substance like 2C-B-BZP, reference materials are indispensable for validating analytical methods and ensuring the reliability of results.
The development of a reference standard for a compound such as 2C-B-BZP (hydrochloride) involves its synthesis, purification, and extensive characterization to confirm its chemical structure and purity. This characterization is typically performed using a combination of analytical techniques. Organizations like SWGDrug and commercial suppliers provide detailed analytical data for their reference standards, which serve as a benchmark for forensic laboratories. swgdrug.orgcaymanchem.com The use of these standards is critical in confirmatory analytical techniques where the instrumental response of an unknown sample is compared directly to that of the reference material.
A significant challenge in the field of NPS is the rapid appearance of new substances, which often outpaces the development and commercial availability of corresponding certified reference materials. clinicallab.com This gap can hinder the ability of laboratories to definitively identify new compounds and incorporate them into routine screening panels.
Below are tables detailing typical analytical data associated with a 2C-B-BZP reference standard, which are used to confirm its identity in seized materials.
Table 1: Chromatographic and Mass Spectrometric Data for 2C-B-BZP Reference Standard
| Parameter | Value/Description |
|---|---|
| Formula | C₁₃H₁₉BrN₂O₂ • 2HCl |
| Formula Weight | 388.1 g/mol |
| LC/MS (ESI+) | High-resolution mass spectrometry provides a precise mass measurement of the protonated molecule [M+H]⁺. |
| GC/MS | Gas chromatography separates the compound from a mixture, and the mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint. |
Data synthesized from commercial and forensic library specifications. swgdrug.orgcaymanchem.com
Table 2: Spectroscopic Data for 2C-B-BZP Reference Standard
| Technique | Description |
|---|---|
| FTIR | Fourier-transform infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared light. |
| UV λmax | Ultraviolet-visible spectroscopy shows the wavelength of maximum absorbance, which is 299 nm for 2C-B-BZP. caymanchem.com |
Data synthesized from commercial and forensic library specifications. swgdrug.org
Bioanalytical Sample Preparation and Extraction Techniques
The analysis of 2C-B-BZP in biological matrices such as blood, urine, or hair requires extensive sample preparation to remove interfering endogenous substances like proteins, lipids, and salts. nih.govwebsiteonline.cn The goal of these extraction techniques is to isolate the target analyte from the complex sample matrix, concentrate it, and present it in a clean solution suitable for instrumental analysis. The choice of technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the sensitivity required for the analytical method. gcms.cz
Several established extraction methods are applicable to NPS like 2C-B-BZP:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. gcms.cz While widely used, LLE can be labor-intensive and may have limitations such as variable recovery and poor selectivity. websiteonline.cn
Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that uses a solid sorbent material packed into a cartridge or plate to adsorb the analyte from the liquid sample. websiteonline.cngcms.cz Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE has been successfully applied to the extraction of the related compound 2C-B from urine samples prior to GC-MS analysis. researchgate.net
Supported Liquid Extraction (SLE): This method combines the mechanism of LLE with the format of SPE. The aqueous sample is loaded onto an inert solid support (diatomaceous earth), and a water-immiscible organic solvent is passed through to elute the target analytes, leaving behind aqueous-soluble interferences. gcms.czlcms.cz
These techniques can be performed manually or automated for high-throughput analysis. lcms.cz The selection of the appropriate method is crucial for achieving the low detection limits necessary in toxicological analysis. gcms.cz
Table 3: Comparison of Common Bioanalytical Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. gcms.cz | Simple, inexpensive. | Labor-intensive, requires large solvent volumes, can form emulsions. websiteonline.cn |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by selective elution. gcms.cz | High recovery, high concentration factor, easily automated. | Can be more expensive, requires method development. |
| Supported Liquid Extraction (SLE) | LLE mechanism on a solid support. lcms.cz | Avoids emulsion formation, good recovery, easily automated. | Limited by the same chemistry as LLE. |
Challenges in Analytical Detection of Novel Psychoactive Substances
The rapid and continuous emergence of NPS poses a significant toxicological battle for forensic and clinical laboratories. nih.gov The chemical diversity and unpredictable nature of the NPS market complicate their detection and identification. nih.govkent.ac.uk
Key challenges include:
Rapid Emergence: By the time analytical methods and reference standards are developed for one NPS, it may have already been replaced by a new, structurally modified analogue designed to circumvent regulations. clinicallab.com
Lack of Reference Materials: As previously noted, validated and readily available reference standards are often lacking for the newest substances, making unequivocal identification difficult. clinicallab.com
Isomeric Confusion: Many NPS exist as structural isomers or analogs, which can be difficult to distinguish using standard screening techniques like GC-MS, leading to potential misidentification. nih.gov
Obsolete Libraries: Analytical methods that rely on spectral libraries, such as GC-MS and LC-MS/MS, require constant updates to include new NPS. A compound like 2C-B-BZP will not be detected if its mass spectrum is not present in the library being searched. clinicallab.com
To address these issues, laboratories are increasingly adopting high-resolution mass spectrometry (HRMS), which can determine the elemental composition of an unknown compound from its precise mass, aiding in its identification even without a reference standard. clinicallab.com
When analyzing biological samples, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of quantification can be compromised by "matrix effects". nih.gov These effects occur when co-eluting, endogenous components of the matrix (e.g., salts, lipids, proteins in blood or urine) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govresearchgate.net
This interference can manifest as either:
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and an underestimation of its concentration. nih.gov
Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency, causing an overestimation of the analyte's concentration.
Matrix effects are highly variable between different samples and individuals, posing a significant challenge to the development of robust and reliable quantitative methods. nih.gov To mitigate these issues, several strategies are employed:
Efficient Sample Preparation: Thorough cleanup of the sample using techniques like SPE helps to remove many of the interfering matrix components. nih.gov
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components can reduce interference. nih.gov
Use of Internal Standards: The use of a stable isotope-labeled internal standard is the preferred method for correcting matrix effects. This standard is added to the sample before extraction and behaves almost identically to the analyte, experiencing the same degree of ion suppression or enhancement.
Matrix-Matched Calibration: When an isotopic analog is not available, creating calibration curves in a blank biological matrix that is free of the analyte can help to compensate for the effect, assuming the interference is consistent across all samples. nih.gov
Identifying the metabolites of a new psychoactive substance like 2C-B-BZP in biological samples is even more challenging than detecting the parent compound. After administration, the body metabolizes the drug, creating a variety of transformation products (metabolites) that are typically present at much lower concentrations than the parent drug. nih.gov
The primary challenges in metabolite identification include:
Low Concentrations: Metabolites are often present at trace levels, requiring highly sensitive analytical instrumentation for detection. nih.gov
Unknown Structures: For a novel compound, the metabolic pathways are often unknown. This means analysts are searching for unknown structures in a highly complex biological background.
Lack of Reference Standards: Commercial reference standards for metabolites of NPS are rarely available, making definitive identification difficult.
Matrix Complexity: The same matrix effects that interfere with the detection of the parent drug also affect the detection of its metabolites. nih.gov
The identification of metabolites is critical because the parent drug may be rapidly eliminated from the body, making its metabolites the only remaining evidence of exposure. High-resolution mass spectrometry (HRMS) is an essential tool for this work, as it allows for the tentative identification of potential metabolites based on their accurate mass and fragmentation patterns, which can then be compared to the parent drug's structure to propose biotransformations (e.g., hydroxylation, demethylation). nih.gov
Forensic and Societal Research Perspectives
Emergence Patterns and Trends in Illicit Drug Markets
2C-B-BZP has appeared on the illicit drug market as a "designer drug," often sold through online vendors of research chemicals. chemeurope.com While not as prevalent as some other novel psychoactive substances, its presence has been noted in various regions. For instance, it was formerly sold in local "smartshops" in Japan before its control. chemeurope.comwikipedia.org Reports also suggest that 2C-B-BZP may be more common in South Africa compared to Europe and North America. chemeurope.com
The primary mode of distribution appears to be through internet-based suppliers who market the substance for "research purposes," a common tactic to circumvent drug laws. chemeurope.com This online availability makes it accessible to a global market, posing challenges for law enforcement agencies in monitoring and controlling its spread. Seizures of 2C-B-BZP have been reported, such as its detection in illicit drug products in Germany, which led to its structural elucidation in 2009. swgdrug.org
The emergence of compounds like 2C-B-BZP is part of a broader trend in the illicit drug market, where new substances are continuously synthesized to mimic the effects of controlled drugs while evading existing legal frameworks. thecobblerfamilypubandrestaurant.co.uk These NPS are often produced in clandestine laboratories with little to no quality control, leading to products of variable purity and composition. thecobblerfamilypubandrestaurant.co.uk
Analytical Challenges in Forensic Toxicology
The identification of 2C-B-BZP in forensic toxicology presents several analytical challenges, characteristic of the broader issue of novel psychoactive substances. The constant emergence of new designer drugs requires that forensic laboratories continuously update their analytical methods and reference standards. brjac.com.br
Standard toxicological screening methods, such as immunoassays, may not reliably detect 2C-B-BZP or its metabolites. ojp.gov Immunoassays are designed to detect specific classes of drugs, and due to the unique chemical structure of 2C-B-BZP, it may not cross-react with existing tests for amphetamines or other common drugs of abuse. ojp.gov This can lead to false-negative results in initial screenings.
Confirmatory analytical techniques are therefore essential for the unambiguous identification of 2C-B-BZP. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for its detection and structural elucidation. swgdrug.org A monograph by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides detailed analytical data for 2C-B-BZP (dihydrochloride), including its mass spectrum and chromatographic behavior, which can be used as a reference by forensic laboratories. swgdrug.org
A further challenge lies in the potential for isomeric confusion. The existence of structural isomers of 2C-B-BZP and other related compounds can complicate analysis, requiring sophisticated analytical techniques and careful interpretation of data to ensure correct identification. nih.gov The lack of certified reference material for every new NPS, including 2C-B-BZP, can also hinder the validation of analytical methods and the quantification of the substance in biological samples. brjac.com.br
Legislative and Regulatory Frameworks: Research and Impact
The legal status of 2C-B-BZP varies by jurisdiction and is often influenced by broader legislative approaches to controlling new psychoactive substances.
Analog Act Implications in Controlled Substances Legislation
In the United States, 2C-B-BZP is not specifically scheduled at the federal level. However, its structural similarity to benzylpiperazine (BZP), a Schedule I controlled substance, means that its possession and distribution could be prosecuted under the Federal Analogue Act. wikipedia.orgwikipedia.org The Analogue Act allows any chemical "substantially similar" to a Schedule I or II controlled substance, and intended for human consumption, to be treated as a Schedule I substance. wikipedia.org
For a successful prosecution under the Analogue Act, the government must prove that the substance is substantially similar in chemical structure to a controlled substance and has a similar or greater stimulant, depressant, or hallucinogenic effect on the central nervous system. thetruthaboutforensicscience.com The intent for human consumption is also a key element that must be established. thetruthaboutforensicscience.com The application of the Analogue Act to new and emerging substances like 2C-B-BZP can be complex and has been subject to legal challenges. federaldefendersny.org
Evolution of International and National Control Status
Internationally, neither 2C-B-BZP nor BZP are listed in the Schedules of the United Nations 1971 Convention on Psychotropic Substances. incb.orgeuropa.eu However, many countries have implemented national controls on BZP and related piperazine (B1678402) derivatives. For example, the European Union introduced controls on BZP in 2008 following a risk assessment. europa.eu
The legal status of 2C-B-BZP at a national level is often determined by the country's specific drug laws and whether they include broad "catch-all" clauses or analog legislation.
| Country/Region | Legal Status of 2C-B-BZP | Related Controlled Substances |
| United States | Unscheduled, but potentially prosecutable under the Federal Analogue Act. wikipedia.org | BZP (Schedule I), 2C-B (Schedule I). wikipedia.orgusdoj.gov |
| Japan | Illegal to possess, use, or sell. chemeurope.comwikipedia.org | N/A |
| Germany | Controlled under the New Psychoactive Substances Act (NpSG) for industrial and scientific use only. wikipedia.org | 2C-B (Anlage I). wikipedia.org |
| Canada | The 2C-x family of drugs are Schedule III controlled substances. wikipedia.org | BZP is a Schedule III controlled substance. wikipedia.org |
| Australia | BZP is a banned substance. | 2C-B is a Schedule 9 (Prohibited) substance. wikipedia.org |
| United Kingdom | BZP is a Class C drug. wikipedia.org | 2C-B is a Class A drug. wikipedia.org |
| Sweden | 2C-B is a Schedule I substance. wikipedia.org | |
| Belgium | 2C-B is a controlled substance. wikipedia.org | |
| European Union | Controls on BZP introduced in 2008. europa.eu | |
| United Nations | Not scheduled. | 2C-B is a Schedule II substance under the Convention on Psychotropic Substances. wikipedia.org |
Epidemiological Studies of Prevalence and Use Patterns of Related Substances
Due to its relative novelty and lower prevalence, there is a lack of specific epidemiological studies on 2C-B-BZP. However, research on the prevalence and use patterns of its structural relatives, BZP and 2C-B, can provide valuable insights into potential trends.
Studies on BZP-containing "party pills" in New Zealand, before their classification as a controlled substance, revealed widespread use, particularly among young adults. nih.govresearchgate.net A 2006 household survey in New Zealand found that one in five people had tried BZP-party pills, and one in seven had used them in the preceding year. nih.gov Use was highest in the 18-24 age group. nih.gov These substances were often used in social settings, such as dance parties, for their stimulant effects and were frequently consumed with alcohol and other drugs. nih.gov
Research on 2C-B indicates its use in similar recreational settings, often within the electronic dance music scene. nih.gov A 2013 survey at music festivals found that 2C-B was the most frequently used research chemical among respondents. nih.gov The Global Drug Survey has also tracked the use of 2C-B, with data from 2013 showing that 18.4% of respondents who had used an NPS reported lifetime use of a substance from the 2C series, with 2C-B being the most common. nih.gov Polydrug use is common among users of 2C-B, with frequent combinations including MDMA, amphetamines, and LSD. nih.gov
These studies on BZP and 2C-B highlight the populations and settings in which a substance like 2C-B-BZP might emerge and be used. The user base is often young adults who frequent nightlife and music festival environments and are open to experimenting with novel psychoactive substances. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What is the chemical structure of 2C-B-BZP (hydrochloride), and how does its structural configuration influence receptor binding?
- Methodological Answer : 2C-B-BZP (hydrochloride) is a benzylpiperazine derivative with a bromine substitution at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring. Unlike psychedelic phenethylamines (e.g., 2C-B), it lacks the ethylamine side chain required for 5-HT2A receptor activation, explaining its stimulant rather than hallucinogenic effects . To confirm receptor interactions, researchers should employ radioligand binding assays targeting dopamine (D2) and serotonin (5-HT2C) receptors, as these are commonly implicated in piperazine derivatives. Computational modeling (e.g., molecular docking) can further predict binding affinities based on structural analogs.
Q. What are the primary pharmacological effects of 2C-B-BZP (hydrochloride) in preclinical models?
- Methodological Answer : Preclinical studies using rodent models report stimulant effects (e.g., increased locomotor activity) lasting 3–6 hours. To assess these effects, researchers should design dose-response experiments with standardized behavioral tests (e.g., open-field tests). Electrochemical methods (e.g., microdialysis) can measure dopamine and serotonin release in the nucleus accumbens, providing mechanistic insights . Note that combining 2C-B-BZP with other stimulants may exacerbate side effects like hyperthermia; thus, co-administration studies require careful monitoring of physiological parameters.
Q. How is 2C-B-BZP (hydrochloride) synthesized, and what purification methods are recommended?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of benzylpiperazine with 4-bromo-2,5-dimethoxybenzyl chloride. Post-reaction, column chromatography (silica gel, ethyl acetate/hexane gradient) is used for purification. Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and characterize the hydrochloride salt using Fourier-transform infrared spectroscopy (FTIR) for amine and halide signatures. Impurity profiling should include gas chromatography-mass spectrometry (GC-MS) to detect unreacted precursors .
Advanced Research Questions
Q. What analytical techniques are optimal for quantifying 2C-B-BZP (hydrochloride) in biological matrices, and how can matrix effects be mitigated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity (LOQ ~7.5 µg/L in urine). To minimize matrix effects:
- Use isotope-labeled internal standards (e.g., deuterated analogs).
- Perform protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) using mixed-mode cartridges.
- Validate methods per FDA guidelines, assessing extraction efficiency (51.5–112.4%) and matrix effects (ion suppression/enhancement <20% for most analytes). Note that 2C-B-BZP exhibits significant ion enhancement (238.5%), necessitating calibration in matrix-matched standards .
Q. How should stability studies for 2C-B-BZP (hydrochloride) be designed to evaluate degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines:
- Store samples at -20°C (long-term), 4°C (intermediate), and 25°C (accelerated) with 60% relative humidity.
- Analyze aliquots at 0, 2, 4, and 8 weeks using LC-MS/MS. Degradation is significant at room temperature (RT): DBZP (a related piperazine) loses >84% potency after 4 weeks at RT but retains ≥68% at -20°C. For 2C-B-BZP, stability ≥70% is observed at -20°C over 4 weeks . Include degradation product identification via high-resolution MS (HRMS) and NMR.
Q. How can researchers resolve contradictory data on the receptor binding profiles of 2C-B-BZP (hydrochloride)?
- Methodological Answer : Discrepancies in reported effects (e.g., stimulant vs. serotonergic activity) may arise from assay variability. To reconcile findings:
- Perform comparative studies using standardized receptor panels (e.g., Eurofins CEREP screen).
- Use functional assays (e.g., cAMP accumulation for dopamine D2 receptor activation) alongside binding assays.
- Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure, α = 0.05) to account for multiple comparisons in high-throughput screens .
Q. What in vitro models are suitable for assessing the neurotoxic potential of 2C-B-BZP (hydrochloride)?
- Methodological Answer : Utilize SH-SY5Y neuroblastoma cells to evaluate cytotoxicity (MTT assay) and oxidative stress (ROS detection via DCFH-DA). For mechanistic insights, perform transcriptomic analysis (RNA-seq) to identify dysregulated pathways (e.g., mitochondrial dysfunction, apoptosis). Co-culture with microglial cells (e.g., BV-2) can model neuroinflammation, measuring cytokine release (ELISA for TNF-α, IL-6) post-exposure .
Data Analysis and Reporting
Q. How should researchers address variability in pharmacokinetic data for 2C-B-BZP (hydrochloride) across species?
- Methodological Answer : Use allometric scaling to extrapolate rodent data to humans, incorporating metabolic clearance rates from liver microsomes. Validate with PBPK modeling (e.g., GastroPlus®) to account for species-specific differences in plasma protein binding and tissue distribution. Report inter-species variability using coefficient of variation (CV <24.7%) as per multi-matrix validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
